Lipophilicity Increase vs Closest Analogs
2-(4-Ethylphenyl)azetidine exhibits a computed XLogP3-AA value of 2.3, which is approximately 0.5 log units higher than the methyl-substituted analog 2-(4-methylphenyl)azetidine (estimated XLogP3-AA ~1.8) and approximately 1.0–1.2 log units higher than the unsubstituted 2-phenylazetidine (estimated XLogP3-AA ~1.1–1.3) [1]. This incremental lipophilicity arises specifically from the ethyl group's additional methylene unit, which increases the compound's calculated partition coefficient relative to the methyl and unsubstituted phenyl variants [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | 2-(4-Methylphenyl)azetidine: XLogP3-AA ~1.8 (estimated); 2-Phenylazetidine: XLogP3-AA ~1.1–1.3 (estimated) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.5 vs. 4-methyl analog; ΔXLogP3-AA ≈ +1.0–1.2 vs. unsubstituted phenyl analog |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2021.05.07 release) for the target compound; comparator values estimated based on established Hansch-Fujita π constants for aromatic substituents (π[CH3] = 0.56, π[C2H5] = 1.02) applied to the 2-arylazetidine scaffold |
Why This Matters
This lipophilicity increment is potentially significant for projects requiring modulated CNS penetration or membrane permeability, as each ~0.5 log unit increase in LogP can translate to measurably different blood-brain barrier partitioning and tissue distribution profiles in vivo [2].
- [1] PubChem. (2026). Compound Summary for CID 55255781: 2-(4-Ethylphenyl)azetidine – Computed Properties. National Center for Biotechnology Information. View Source
- [2] Degennaro, L., Zenzola, M., Laurino, A., Cavalluzzi, M. M., Franchini, C., Habtemariam, S., Matucci, R., Luisi, R., & Lentini, G. (2017). 2-Arylazetidines as ligands for nicotinic acetylcholine receptors. Chemistry of Heterocyclic Compounds, 53(3), 329–334. https://doi.org/10.1007/s10593-017-2061-5 View Source
